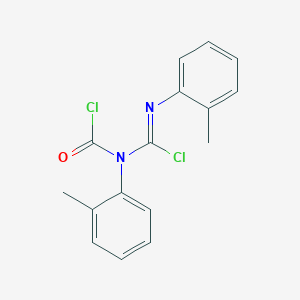
N-Chloroformyl N,N'-di-o-tolylchloroformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroformyl N,N'-di-o-tolylchloroformamidine, also known as CDDC, is a potent and selective inhibitor of the protein kinase CK2. CK2 plays a crucial role in various cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. Therefore, CDDC has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
N-Chloroformyl N,N'-di-o-tolylchloroformamidine inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2 activity, which leads to the suppression of various signaling pathways involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Chloroformyl N,N'-di-o-tolylchloroformamidine is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, the synthesis process of this compound is complex and requires specialized equipment and expertise, which can limit its availability for lab experiments.
Direcciones Futuras
Further studies are needed to investigate the potential of N-Chloroformyl N,N'-di-o-tolylchloroformamidine as a therapeutic agent in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can increase its availability for lab experiments and clinical trials. Moreover, the role of CK2 in other diseases, such as neurodegenerative disorders, should be investigated to explore the potential of this compound in these areas.
Métodos De Síntesis
N-Chloroformyl N,N'-di-o-tolylchloroformamidine can be synthesized by reacting o-toluidine with phosgene to form N,N'-di-o-tolylchloroformamidine, followed by chlorination with chlorine gas to form this compound. The synthesis process involves several steps and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-Chloroformyl N,N'-di-o-tolylchloroformamidine has been investigated for its potential as a therapeutic agent in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Número CAS |
14290-32-5 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
N-[C-chloro-N-(2-methylphenyl)carbonimidoyl]-N-(2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C16H14Cl2N2O/c1-11-7-3-5-9-13(11)19-15(17)20(16(18)21)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
XIBQCOLQSDXSCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=C(N(C2=CC=CC=C2C)C(=O)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1N=C(N(C2=CC=CC=C2C)C(=O)Cl)Cl |
Sinónimos |
N-(1-Chloro-N-o-tolylformimidoyl)-o-methylcarbaniloyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



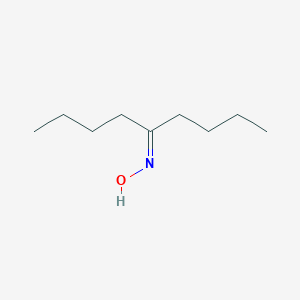
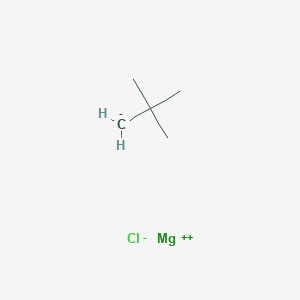
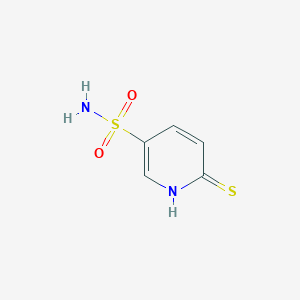
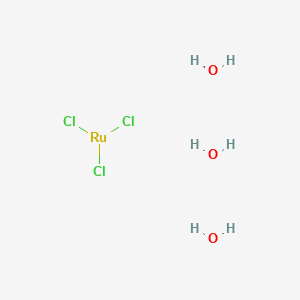


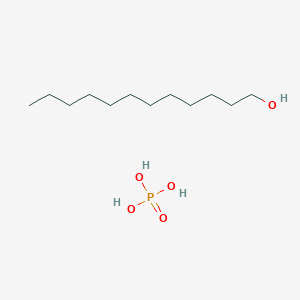
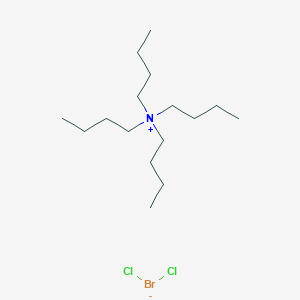


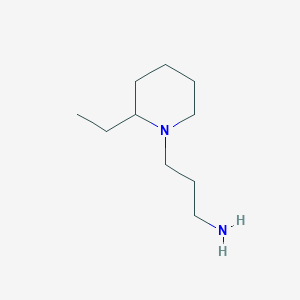

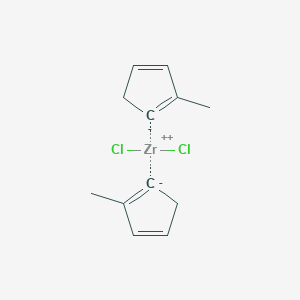
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)